molecular formula C7H5ClO4 B8055448 2-Chloro-3,4-dihydroxybenzoic acid CAS No. 103339-65-7

2-Chloro-3,4-dihydroxybenzoic acid

Cat. No. B8055448
CAS RN: 103339-65-7
M. Wt: 188.56 g/mol
InChI Key: IEKVQMDBVWMVMB-UHFFFAOYSA-N
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Description

2-Chloro-3,4-dihydroxybenzoic acid is a useful research compound. Its molecular formula is C7H5ClO4 and its molecular weight is 188.56 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-3,4-dihydroxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-3,4-dihydroxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Wastewater Treatment : 2,4-Dihydroxybenzoic acid (a related compound) is utilized as an intermediate chemical in industrial synthetic processes. Its electrochemical oxidation is explored for treating contaminated water, indicating potential applications in environmental remediation (Leite et al., 2003).

  • Photodegradation Studies : Studies on the ultraviolet irradiation of chlorobenzoic acids, including 2-Chloro-3,4-dihydroxybenzoic acid, demonstrate their conversion to hydroxybenzoic acids, showing relevance in environmental chemistry and pollution control (Crosby & Leitis, 1969).

  • Oxidation Research : The oxidation of 3,4-dihydroxybenzoic acid (a similar compound) using hydrogen peroxide in aqueous goethite slurry is investigated, relevant for chemical processing and environmental applications (Andreozzi et al., 2002).

  • Antiviral Applications : 2-Chloro-4-nitrobenzoic acid, closely related to 2-Chloro-3,4-dihydroxybenzoic acid, is used as an antiviral agent, particularly in HIV treatment. Its molecular salts have been synthesized and studied for their structural properties (Oruganti et al., 2017).

  • Ion Chromatography : 2,4-Dihydroxybenzoic acid is used as an eluent in ion chromatography, illustrating its utility in analytical chemistry for the separation and detection of anions (Golombek & Schwedt, 1986).

  • Pharmacological Properties : Protocatechuic acid (3,4-Dihydroxybenzoic acid) is a phenolic compound with various pharmacological properties and is used in bioplastics and bio-based active films. Its separation by reactive extraction is a significant area of study (Antony & Wasewar, 2019).

  • Antiplatelet Aggregation : 3,4-Dihydroxybenzoic acid is identified as an antiplatelet aggregatory substance, showing its potential in medical applications, particularly in cardiovascular health (Yun-Choi et al., 1987).

properties

IUPAC Name

2-chloro-3,4-dihydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClO4/c8-5-3(7(11)12)1-2-4(9)6(5)10/h1-2,9-10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEKVQMDBVWMVMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)Cl)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20908332
Record name 2-Chloro-3,4-dihydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20908332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3,4-dihydroxybenzoic acid

CAS RN

87932-50-1, 103339-65-7
Record name 2-Chloro-3,4-dihydroxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87932-50-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-3,4-dihydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20908332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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